molecular formula C22H24BrN3O4S B12144866 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one

Cat. No.: B12144866
M. Wt: 506.4 g/mol
InChI Key: VAPYQTSRRCDEMT-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is a complex organic compound that features a thiazole ring, a bromophenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the bromophenyl group and the morpholine moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule, resulting in a variety of products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and sulfathiazole.

    Bromophenyl Compounds: Molecules with a bromophenyl group, such as bromobenzene and bromophenol.

    Morpholine Derivatives: Compounds featuring the morpholine moiety, such as morpholine itself and its various derivatives.

Uniqueness

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is unique due to its combination of functional groups and structural features. This uniqueness allows it to exhibit a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H24BrN3O4S

Molecular Weight

506.4 g/mol

IUPAC Name

2-(4-bromophenyl)-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H24BrN3O4S/c1-13-21(31-14(2)24-13)19(27)17-18(15-3-5-16(23)6-4-15)26(22(29)20(17)28)8-7-25-9-11-30-12-10-25/h3-6,18,28H,7-12H2,1-2H3

InChI Key

VAPYQTSRRCDEMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Br)CCN4CCOCC4)O

Origin of Product

United States

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